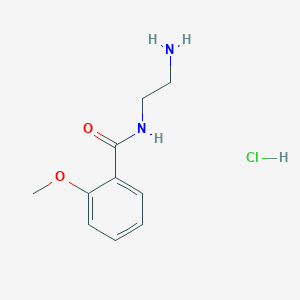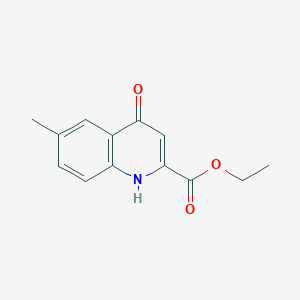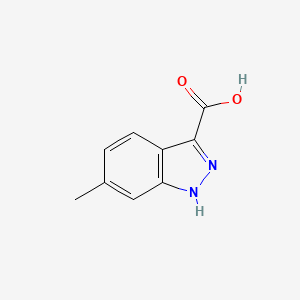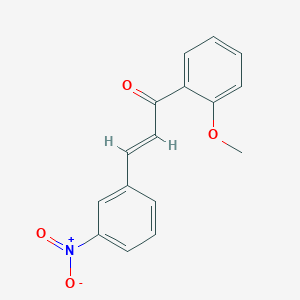
N-(4-methylbenzyl)-1-phenylethanamine hydrochloride
Übersicht
Beschreibung
“N-(4-methylbenzyl)-1-phenylethanamine hydrochloride” is a chemical compound with the molecular formula C16H20ClN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques can help identify functional groups and confirm the structure of the compound .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
N-(4-methylbenzyl)-1-phenylethanamine hydrochloride and its derivatives have been studied for their corrosion inhibitory properties. For instance, compounds similar to this compound, like N-2-methylbenzylidene-4-antipyrineamine, have been shown to significantly inhibit corrosion of mild steel in hydrochloric acid solutions. These inhibitors work by forming a barrier at the metal-acid interface, with their efficiency increasing with concentration and decreasing with rising temperature (Aziz et al., 2022).
Spectroscopy and Chemical Analysis
The compound has been part of the study in spectroscopy and chemical analysis. For example, research involving H NMR spectra of various psychedelic phenylethanamines, a group that includes derivatives of N-(4-methylbenzyl)-1-phenylethanamine, was conducted to identify these compounds and aid in forensic and harm-reduction efforts (Chapman & Avanes, 2015).
Electrochemical and Surface Measurement
In studies related to electrochemistry and surface measurement, compounds like this compound have been synthesized and evaluated for their corrosion inhibition properties. The effectiveness of these compounds in protecting mild steel in acidic environments has been demonstrated, with notable efficiency in Tafel polarization indicating their role as mixed-type inhibitors (Singh & Quraishi, 2016).
Antifungal Agent Interactions
A derivative of this compound, namely Butenafine (N-4-tert-butylbenzyl-N-methyl-1-naphtalenemethylamine hydrochloride), has been investigated for its antifungal properties. Studies have looked into the interaction of this compound with lipids, which could explain its efficacy and long duration of action as a topical antifungal agent (Mingeot-Leclercq et al., 2001).
Catalysis and Organic Synthesis
In the field of organic synthesis, derivatives of this compound have been synthesized and used as intermediates. They have applications in medicine, pesticides, and chemical industries, demonstrating their versatility in catalytic and synthetic processes (Wang Ling-ya, 2015).
Biomedical Research
This compound and its variants have also been studied in the context of biomedical research. For example, their interaction with enzymes like norepinephrine N-methyltransferase has been analyzed to understand their potential role in biological systems and pharmacological applications (Rafferty et al., 1982).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16;/h3-11,14,17H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGWEWZOEKWPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



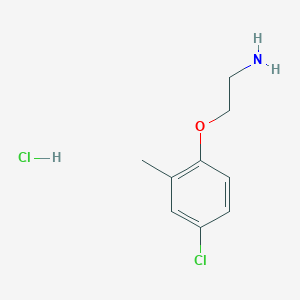
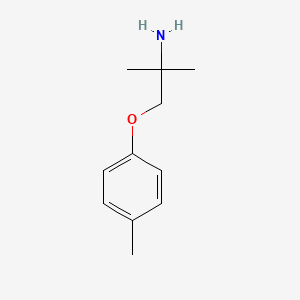
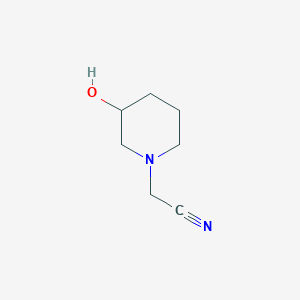

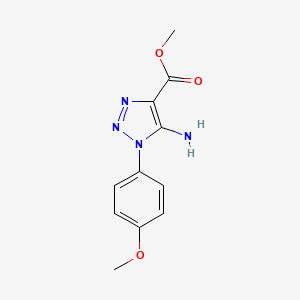
![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)

